Chlorure de 1-hexadécyl-4-méthylpyridinium (1:1)

Vue d'ensemble

Description

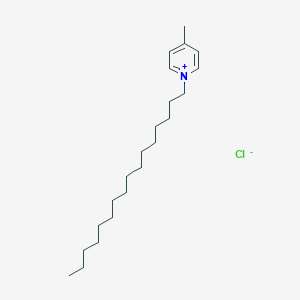

1-hexadecyl-4-methylpyridin-1-ium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

1-hexadecyl-4-methylpyridin-1-ium;chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the extraction of membrane-associated enzymes such as alkaline phosphatase.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the removal of emulsified oils from wastewater

Mécanisme D'action

Target of Action

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-hexadecyl-4-methylpyridin-1-ium chloride, is a quaternary ammonium compound . It is primarily used as a cationic surfactant . Its main targets are emulsified oils and membrane-associated enzymes .

Mode of Action

This compound interacts with its targets through its surfactant properties. It is used for the detergent-based extraction of membrane-associated enzymes such as alkaline phosphatase . It also assists in the removal of emulsified oil from oily waste water .

Result of Action

The primary result of the action of this compound is the removal of emulsified oil from oily waste water . It is also used for the extraction of membrane-associated enzymes , which can affect the function of these enzymes.

Analyse Biochimique

Biochemical Properties

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) plays a significant role in biochemical reactions, particularly in the extraction and stabilization of membrane-associated enzymes. It interacts with enzymes such as alkaline phosphatase, facilitating their extraction from biological membranes . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby disrupting membrane structures and aiding in the solubilization of membrane proteins. Additionally, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can interact with various proteins and biomolecules, altering their conformation and activity through hydrophobic and electrostatic interactions.

Cellular Effects

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses. Furthermore, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) impacts cellular metabolism by disrupting mitochondrial function and altering the balance of metabolic pathways .

Molecular Mechanism

The molecular mechanism of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) involves its interaction with cellular membranes and biomolecules. The compound integrates into lipid bilayers, causing membrane disruption and increasing permeability. This integration can lead to the inhibition or activation of membrane-bound enzymes and receptors. Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) also binds to specific proteins, altering their structure and function, which can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation or interaction with other chemicals. Long-term exposure to Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects are observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and energy production. The compound can alter metabolic flux by affecting the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. This distribution can influence its localization and accumulation in specific tissues, impacting its biological activity .

Subcellular Localization

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exhibits specific subcellular localization patterns. It is often found in association with cellular membranes, including the plasma membrane and organelle membranes such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is crucial for its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexadecyl-4-methylpyridin-1-ium;chloride typically involves the quaternization of pyridine with 1-bromohexadecane in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through multiple purification steps, including distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1-hexadecyl-4-methylpyridin-1-ium;chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of pyridinium N-oxide derivatives.

Reduction: Formation of reduced pyridinium compounds.

Substitution: Formation of pyridinium salts with different anions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: A widely used disinfectant and antiseptic.

Dodecylpyridinium chloride: Similar structure but with a shorter alkyl chain

Uniqueness

1-hexadecyl-4-methylpyridin-1-ium;chloride is unique due to its specific alkyl chain length and methyl substitution on the pyridinium ring. This structural uniqueness imparts distinct physicochemical properties, making it particularly effective in certain applications such as phase transfer catalysis and membrane disruption .

Propriétés

IUPAC Name |

1-hexadecyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMFMSOTJOUSLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884574 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-53-1 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)

![3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-](/img/structure/B85333.png)